5-Acetyl-2-norbornene

Description

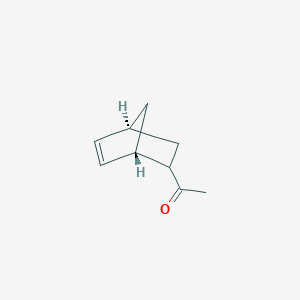

5-Acetyl-2-norbornene (CAS: 5063-03-6) is a bicyclic organic compound with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . Its structure consists of a norbornene skeleton (bicyclo[2.2.1]heptene) with an acetyl group (-COCH₃) at the 5-position. The compound exists in endo and exo stereoisomeric forms, depending on the spatial orientation of the acetyl group relative to the bicyclic framework . Key physical properties include a boiling point of 84–86°C at 18 Torr, a density of 1.009 g/cm³ at 20°C, and a refractive index of 1.515 .

The acetyl group imparts moderate polarity, making the compound soluble in organic solvents like chloroform and ether. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of modified adamantane analogs and functionalized polymers .

Properties

IUPAC Name |

1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMLCWCLVJRPFY-ZQTLJVIJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC2CC1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1C[C@@H]2C[C@H]1C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Components

The reaction involves cyclopentadiene (diene) reacting with methyl vinyl ketone (dienophile) to form the norbornene skeleton. The electron-deficient carbonyl group of methyl vinyl ketone enhances dienophile reactivity, while the conjugated double bonds of cyclopentadiene facilitate orbital overlap. The reaction proceeds via a concerted mechanism, producing the exo-isomer as the major product due to secondary orbital interactions.

Catalysts and Reaction Conditions

Lewis acids such as boron trifluoride () or aluminum chloride () are frequently used to accelerate the reaction and improve regioselectivity. A representative procedure involves:

-

Molar ratio : 1:1 cyclopentadiene to methyl vinyl ketone

-

Solvent : Dichloromethane or toluene

-

Temperature : 0–25°C (for controlled exo-selectivity)

-

Catalyst loading : 5–10 mol%

Under these conditions, yields of 70–85% are typically achieved, with exo:endo ratios exceeding 8:1.

Table 1: Diels-Alder Reaction Optimization Parameters

| Parameter | Optimal Value | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 0–25°C | Higher exo-selectivity at lower temps |

| Catalyst () | 5 mol% | Maximizes rate without side reactions |

| Solvent Polarity | Low (toluene) | Enhances dienophile solubility |

| Reaction Time | 4–6 h | Balance between completion and decomposition |

Alternative Synthesis Pathways

While the Diels-Alder method dominates, alternative routes have been explored for specialized applications or improved efficiency.

Acetylation of Norbornene Derivatives

Post-synthetic modification of 2-norbornene derivatives offers a two-step pathway:

-

Synthesis of 5-hydroxy-2-norbornene : Achieved via epoxidation and subsequent reduction.

-

Acetylation : Treatment with acetyl chloride () in the presence of pyridine yields the target compound.

This method, though less efficient (overall yield: 50–60%), allows for late-stage functionalization and is valuable in combinatorial chemistry.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and safety, leading to distinct operational protocols.

Continuous Flow Reactors

Replacing batch processes, continuous flow systems offer:

-

Enhanced heat management : Critical for exothermic Diels-Alder reactions

-

Higher throughput : 500–1,000 kg/day capacity

-

Reduced catalyst loadings : 2–3 mol% via catalyst recycling loops

A typical industrial setup employs multi-stage tubular reactors with in-line IR monitoring to track conversion rates.

Solvent-Free Synthesis

Pioneered in the past decade, solvent-free methods reduce waste and lower production costs. Reactants are mixed in molten states (80–100°C) with immobilized Lewis acids (e.g., -supported silica). Yields remain comparable to traditional methods (75–80%) while eliminating volatile organic compound (VOC) emissions.

Purification and Isolation Methods

Post-synthetic processing ensures high purity, essential for pharmaceutical and polymeric applications.

Fractional Distillation

Crude product is distilled under reduced pressure ( mmHg) with a boiling point range of 85–90°C. This removes unreacted cyclopentadiene and methyl vinyl ketone, achieving >98% purity.

Crystallization

Low-temperature crystallization (-20°C) from hexane/ethyl acetate mixtures (9:1 v/v) isolates the exo-isomer with >99% diastereomeric excess. This method is preferred for high-purity requirements in optoelectronic material synthesis.

| Technology | Advantage | Current Limitation |

|---|---|---|

| Flow Chemistry | Scalability, safety | High capital investment |

| Solvent-Free Methods | Eco-friendly, low cost | Limited to low-viscosity systems |

| Biocatalysis | Stereoselectivity, mild conditions | Substrate specificity issues |

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-norbornene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various acetyl derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Acetyl-2-norbornene serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including Diels-Alder cycloadditions and other transformations. The compound's reactivity is influenced by the presence of the acetyl group, which enhances its utility in synthesizing derivatives with specific biological activities.

Biological Research

Anticancer Properties

Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cells in a dose-dependent manner. One notable derivative demonstrated an IC50 value of 5 nM against various cancer cell lines, outperforming traditional chemotherapeutics like etoposide (IC50 range: 12–24 nM) . The structural features of norbornene are critical for enhancing cytotoxicity against cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit the growth of several bacterial strains, indicating its applicability in developing new antimicrobial therapies .

Medicinal Chemistry

Drug Development

The unique structure of this compound makes it a promising candidate for drug development. Its interactions with molecular targets such as enzymes or receptors are being studied to understand its mechanism of action better. The acetyl group plays a vital role in these interactions, influencing the compound's reactivity and binding affinity .

Case Studies on Anticancer Activity

- Study Objective : Evaluate the anticancer effects of norbornene derivatives.

- Findings : Compounds derived from norbornene exhibited significant cytotoxicity against pancreatic cancer cell lines (Panc-1 and Panc-2), with tumor size reductions observed in vivo by up to 83% .

Industrial Applications

Production of Specialty Chemicals

In industry, this compound is utilized in producing specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into various formulations and products, enhancing their performance characteristics.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-norbornene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The acetyl group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Reactivity Trends: Electron-withdrawing groups (e.g., acetyl, nitrile) reduce norbornene’s reactivity in Diels-Alder reactions compared to electron-donating groups (e.g., hydroxymethyl) .

Stereochemical Impact : endo -Acetyl derivatives exhibit lower solubility in polar solvents due to increased steric hindrance .

Industrial Relevance: 5-Vinyl-2-norbornene is pivotal in EPDM rubber production, while acetyl derivatives are niche intermediates in pharmaceutical synthesis .

Biological Activity

5-Acetyl-2-norbornene, also known as 2-acetyl-5-norbornene, is a bicyclic organic compound characterized by its unique norbornene structure with an acetyl group at the second position. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. For instance, a study exploring norbornene derivatives demonstrated that certain compounds could inhibit the proliferation of cancer cells in a dose-dependent manner. One notable derivative showed an IC50 value of against various cancer cell lines, outperforming traditional chemotherapeutics like etoposide, which had an IC50 range of .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. Preliminary investigations suggest that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound's unique bicyclic structure allows it to participate in chemical reactions that can lead to the formation of biologically active derivatives .

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of norbornene derivatives.

- Findings : Compounds derived from norbornene exhibited significant cytotoxicity against pancreatic cancer cell lines (Panc-1 and Panc-2), with tumor size reductions observed in vivo by up to .

- : The structural features of norbornene are crucial for enhancing the cytotoxic activity against cancer cells.

-

Antimicrobial Evaluation :

- Objective : To assess the antimicrobial efficacy of this compound.

- Findings : The compound demonstrated notable inhibition against various bacterial strains, indicating its potential as a new antimicrobial agent .

- : Further exploration into the structure-activity relationship could yield more potent derivatives.

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer | 5 | |

| Norbornene derivative A | Antimicrobial | 10 | |

| Norbornene derivative B | Anticancer | <10 |

Chemical Reactions Analysis

This compound undergoes various chemical reactions that can modify its structure and enhance biological activity:

- Oxidation : Converts to corresponding ketones or carboxylic acids.

- Reduction : Converts the acetyl group to an alcohol.

- Substitution : The norbornene ring can undergo substitution reactions, leading to diverse derivatives.

Q & A

Q. What are the validated synthetic pathways for 5-Acetyl-2-norbornene, and how can purity be optimized?

To synthesize this compound, researchers often employ Diels-Alder reactions between cyclopentadiene and acetylated dienophiles. Key steps include:

- Reaction Optimization : Use anhydrous conditions to minimize side reactions, with catalysts like Lewis acids (e.g., AlCl₃) to enhance regioselectivity .

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 80–90°C) combined with column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity. Monitor purity via GC-MS or HPLC .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- ¹H/¹³C NMR : The bicyclic norbornene framework produces distinct splitting patterns (e.g., bridgehead protons at δ 1.2–2.5 ppm). Compare with reference spectra from databases like SDBS .

- IR Spectroscopy : Confirm acetyl group presence via C=O stretch at ~1700 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H⁺] at m/z 150.1045 for C₉H₁₀O) .

Q. How should researchers mitigate degradation of this compound during storage?

- Storage Conditions : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation. Avoid prolonged exposure to light or moisture .

- Stability Monitoring : Conduct periodic NMR or TLC analysis to detect decomposition products (e.g., ketone oxidation to carboxylic acids) .

Advanced Research Questions

Q. How can conflicting thermal stability data for this compound derivatives be resolved?

- Controlled Replication : Repeat experiments under standardized conditions (e.g., TGA at 10°C/min under N₂). Document ambient humidity and solvent residues, which may catalyze degradation .

- Statistical Analysis : Apply ANOVA to compare datasets from independent labs, identifying outliers or systematic errors (e.g., calibration drift in DSC instruments) .

Q. What mechanistic insights explain regioselectivity in this compound’s Diels-Alder reactions?

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map transition states. The acetyl group’s electron-withdrawing effect directs endo selectivity, but steric hindrance may favor exo products in bulky dienophiles .

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., –78°C vs. reflux) and analyze product ratios via NMR or X-ray crystallography .

Q. How should researchers address discrepancies in reported reaction yields for functionalized derivatives?

- Byproduct Analysis : Use LC-MS to identify side products (e.g., oligomers from radical polymerization). Optimize quenching protocols (e.g., rapid cooling to –40°C) .

- Catalyst Screening : Test alternative catalysts (e.g., Brønsted acids vs. organocatalysts) to improve reproducibility. Document catalyst purity and activation methods .

Q. What strategies validate the biological activity of this compound-based compounds?

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target enzymes. Cross-validate with in vitro assays (e.g., IC₅₀ measurements) .

- Metabolic Stability Tests : Use hepatocyte models to assess cytochrome P450-mediated oxidation, correlating results with computational ADMET predictions .

Methodological Considerations

- Data Triangulation : Combine experimental, computational, and literature data to resolve contradictions. For example, reconcile NMR shifts with X-ray structures to confirm stereochemistry .

- Safety Protocols : Follow TCI America’s guidelines for handling hazardous byproducts (e.g., CO, NOx) using fume hoods and PPE .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.